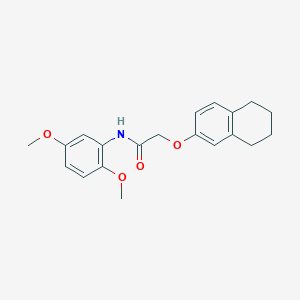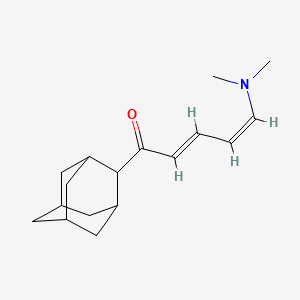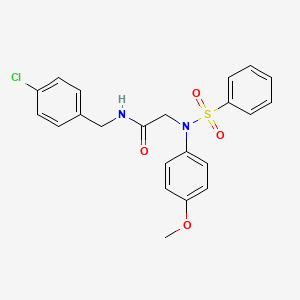![molecular formula C20H22N2O3S B5218388 1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone](/img/structure/B5218388.png)
1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone, also known as N-(4-(2-(2-oxo-1-piperidinyl)ethyl)phenyl)-N-(1-phenylsulfonyl)-2-(1H)-isoquinolinecarboxamide, is a chemical compound that has been researched for its potential as a therapeutic agent. This compound has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone is not fully understood. However, research has shown that this compound inhibits the activity of certain enzymes, specifically phosphodiesterase 5 (PDE5) and histone deacetylase 6 (HDAC6). Inhibition of these enzymes has been shown to have anti-cancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
Research has shown that 1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death) in cancer cells, and reduce inflammation in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone in lab experiments include its potential as a therapeutic agent for various diseases and conditions. This compound has been shown to have activity against cancer cells, reduce inflammation, and improve cognitive function. The limitations of using this compound in lab experiments include the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone. These include further studies on its mechanism of action, potential side effects, and therapeutic applications. Additionally, research on the synthesis of analogs of this compound may lead to the development of more potent and selective therapeutic agents. Finally, research on the use of this compound in combination with other drugs may lead to improved therapeutic outcomes for various diseases and conditions.
Métodos De Síntesis
The synthesis of 1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone has been reported in scientific literature. One method involves the reaction of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)aniline with 1-(4-bromophenyl)piperidin-2-one in the presence of a palladium catalyst. Another method involves the reaction of 4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)aniline with 1-(4-chlorophenyl)piperidin-2-one in the presence of a copper catalyst.
Aplicaciones Científicas De Investigación
1-[4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]-2-piperidinone has been studied for its potential as a therapeutic agent for various diseases and conditions. Research has shown that this compound has activity against cancer cells, specifically ovarian cancer cells. It has also been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propiedades
IUPAC Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c23-20-7-3-4-13-22(20)18-8-10-19(11-9-18)26(24,25)21-14-12-16-5-1-2-6-17(16)15-21/h1-2,5-6,8-11H,3-4,7,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNWZPJMBLHGQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]piperidin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-methyl-2-phenyl-N-[2-(2-pyridinyl)ethyl]-1-propanamine](/img/structure/B5218340.png)
![5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5218356.png)
![2-{[5-(4-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-cyanophenyl)acetamide](/img/structure/B5218363.png)
![4-(6-bromo-5-methyl-3H-imidazo[4,5-b]pyridin-2-yl)-N,N-diethylaniline](/img/structure/B5218371.png)
![2-(5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]methyl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B5218372.png)
![4-[(2,5-dimethylphenyl)amino]-2-(3-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B5218373.png)
![N-{[4-(2,3-dihydro-1,4-benzodioxin-6-yl)tetrahydro-2H-pyran-4-yl]methyl}-3,3-diphenyl-1-propanamine hydrochloride](/img/structure/B5218379.png)
![2-[4-(isopropylthio)butoxy]naphthalene](/img/structure/B5218395.png)

![2-[2-(4-chloro-2,6-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5218403.png)
![2-(2,5-dimethylphenyl)-1H-naphtho[2,3-g]indazole-3,6,11(2H)-trione](/img/structure/B5218406.png)
